

# O-7460 dosage and administration guidelines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: O-7460

Cat. No.: B571607

[Get Quote](#)

## Application Notes and Protocols for O-7460

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

**O-7460** is a potent and selective inhibitor of diacylglycerol lipase  $\alpha$  (DAGL $\alpha$ ), a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).<sup>[1]</sup> By blocking DAGL $\alpha$ , **O-7460** effectively reduces the levels of 2-AG, making it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. These application notes provide detailed guidelines and protocols for the use of **O-7460** in both in vitro and in vivo research settings, particularly in the context of metabolic disorders such as obesity.

### Physicochemical Properties

| Property          | Value   |
|-------------------|---|
| Chemical Name     | 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester, 9Z-octadecenoic acid |
| CAS Number        | 1572051-31-0  |
| Molecular Formula | C <sub>25</sub> H <sub>48</sub> FO <sub>5</sub> P   |
| Molecular Weight  | 478.6 g/mol   |
| Formulation       | A solution in methyl acetate  |
| Storage           | -20°C   |
| Purity            | ≥95%  |

## In Vitro Applications

### Enzyme Inhibition Assays

**O-7460** demonstrates high potency and selectivity for DAGL $\alpha$ . The following table summarizes its inhibitory activity against key enzymes of the endocannabinoid system.

| Target Enzyme                               | IC <sub>50</sub> |
|---|------------------|
| Human recombinant DAGL $\alpha$             | 690 nM           |
| Human monoacylglycerol lipase (MAGL)        | > 10 $\mu$ M     |
| Rat brain fatty acid amide hydrolase (FAAH) | > 10 $\mu$ M     |

#### Protocol: DAGL $\alpha$ Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **O-7460** on human recombinant DAGL $\alpha$  expressed in COS-7 cells.

#### Materials:

- Membrane preparations from COS-7 cells overexpressing human recombinant DAGL $\alpha$

- **O-7460**
- Assay Buffer: 50 mM Tris-HCl, pH 7.0
- Substrate: sn-1-oleoyl-2-arachidonoyl-glycerol (OAG)
- Radiolabeled substrate: [ $^{14}\text{C}$ ]OAG
- Scintillation fluid
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of **O-7460** in the assay buffer.
- In a microcentrifuge tube, combine the membrane preparation (containing DAGL $\alpha$ ) with the different concentrations of **O-7460** or vehicle (control).
- Pre-incubate the mixture for 20 minutes at 37°C.
- Initiate the enzymatic reaction by adding the substrate mixture (OAG and [ $^{14}\text{C}$ ]OAG).
- Incubate for 30 minutes at 37°C with gentle agitation.
- Stop the reaction by adding a chloroform/methanol (2:1, v/v) solution.
- Extract the lipids and separate them using thin-layer chromatography (TLC).
- Identify and scrape the bands corresponding to the product (arachidonic acid).
- Quantify the radioactivity of the product bands using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **O-7460** and determine the IC<sub>50</sub> value.

## Cell-Based Assays

**O-7460** can be used to investigate the role of DAGL $\alpha$  in cellular processes by measuring its effect on 2-AG levels in intact cells.

#### Protocol: Measurement of 2-AG Levels in Neuroblastoma Cells

This protocol details the procedure for assessing the effect of **O-7460** on 2-AG biosynthesis in mouse neuroblastoma N18TG2 cells.[\[1\]](#)

#### Materials:

- Mouse neuroblastoma N18TG2 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **O-7460**
- Ionomycin
- Methanol
- Chloroform
- LC-MS/MS system

#### Procedure:

- Culture N18TG2 cells to confluence in appropriate culture dishes.
- Treat the cells with **O-7460** (e.g., 10  $\mu$ M) or vehicle for a predetermined time (e.g., 2 hours).[\[1\]](#)
- Stimulate the cells with ionomycin (e.g., 1  $\mu$ M) for 15 minutes to induce 2-AG synthesis.[\[1\]](#)
- Aspirate the medium and quench the reaction by adding ice-cold methanol.
- Scrape the cells and collect the cell suspension.
- Perform a lipid extraction using a chloroform/methanol/water procedure.

- Analyze the lipid extract for 2-AG levels using a validated LC-MS/MS method.
- Normalize the 2-AG levels to the total amount of protein in each sample.

## In Vivo Applications

**O-7460** has been shown to be effective in animal models of obesity, reducing food intake and body weight.

## Dosage and Administration Guidelines

| Animal Model                         | Dosage Range | Administration Route   | Frequency  | Vehicle                       |
|--------------------------------------|--------------|------------------------|------------|-------------------------------|
| Mice (High-Fat Diet-Induced Obesity) | 0 - 12 mg/kg | Intraperitoneal (i.p.) | Once daily | Saline containing 5% Tween 80 |

Protocol: Evaluation of **O-7460** in a High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the methodology for assessing the anti-obesity effects of **O-7460** in mice.[\[1\]](#)

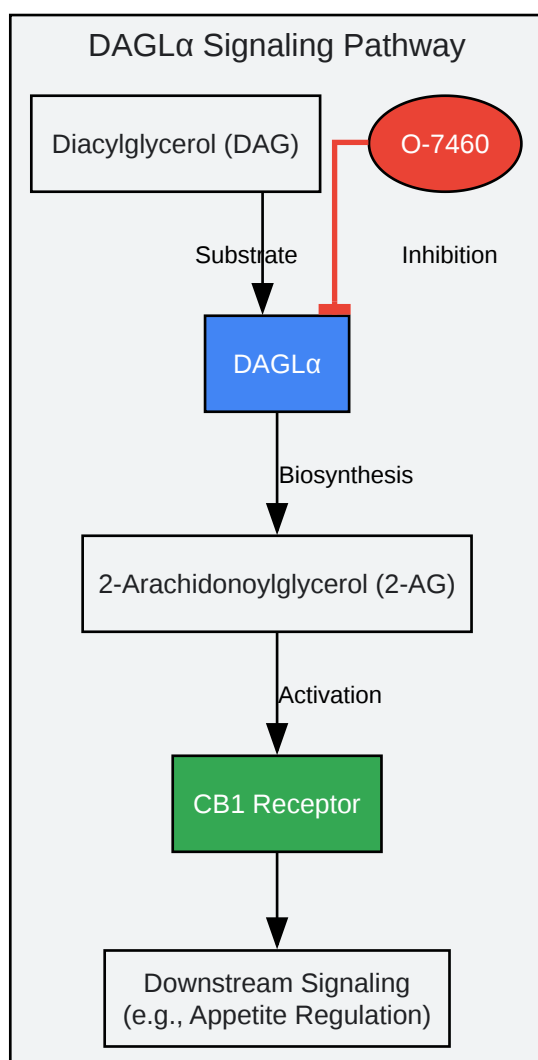
Materials:

- Male C57BL/6J mice
- High-fat diet (HFD)
- Standard chow
- **O-7460**
- Vehicle (Saline containing 5% Tween 80)
- Metabolic cages
- Analytical balance

#### Procedure:

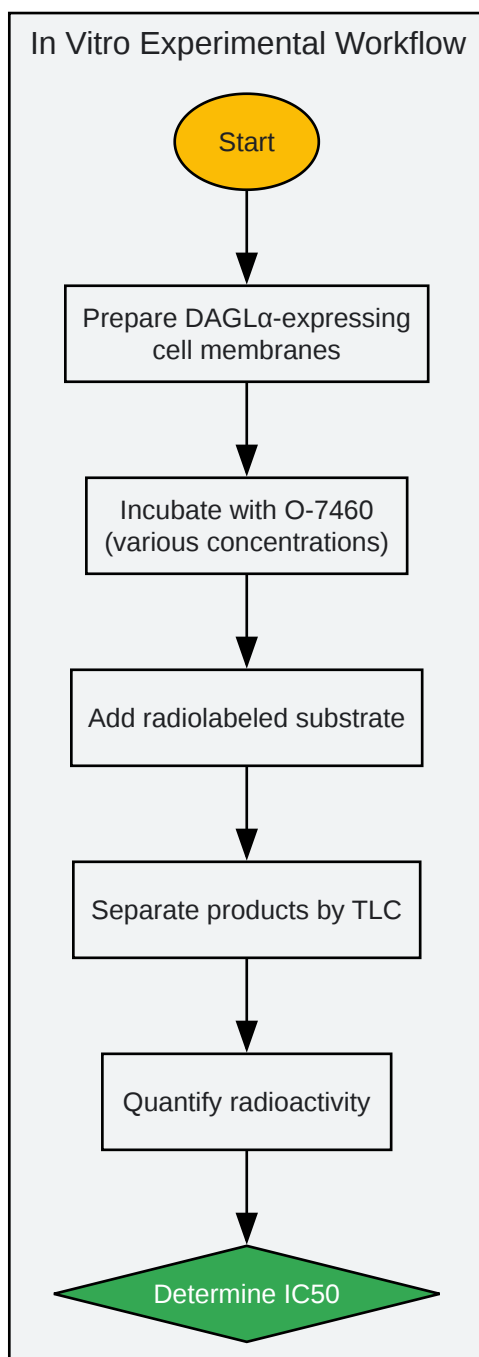
- Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-10 weeks). A control group should be maintained on a standard chow diet.
- House the mice individually in metabolic cages for acclimatization.
- Randomly assign the HFD-fed mice to receive daily intraperitoneal injections of either vehicle or **O-7460** at different doses (e.g., 3, 6, and 12 mg/kg) for the duration of the study (e.g., 14 days).<sup>[1]</sup>
- Monitor and record food intake and body weight daily.
- At the end of the study, collect tissues of interest (e.g., hypothalamus, adipose tissue, liver) for further analysis, such as measuring 2-AG levels.<sup>[1]</sup>

## Mandatory Visualizations



[Click to download full resolution via product page](#)

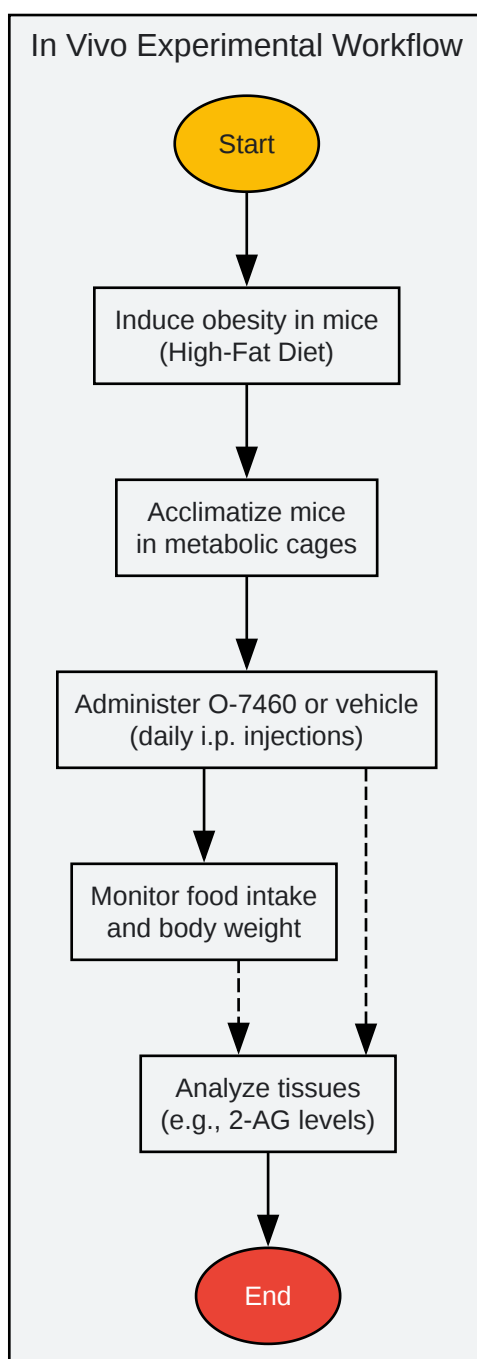
Caption: Mechanism of action of **O-7460** in the DAGL $\alpha$  signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro inhibitory potency of **O-7460**.





[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the in vivo efficacy of **O-7460** in an obesity model.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel fluorophosphonate inhibitor of the biosynthesis of the endocannabinoid 2-arachidonoylglycerol with potential anti-obesity effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-7460 dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571607#o-7460-dosage-and-administration-guidelines]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)